2,5-二氯吡啶-3-醇

描述

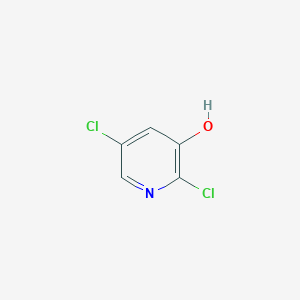

2,5-Dichloropyridin-3-ol is a chlorinated pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. The chlorinated pyridines are known for their role in coordination chemistry, forming complexes with various metals, and for their potential use in materials science, particularly in the development of materials with nonlinear optical properties .

Synthesis Analysis

The synthesis of chlorinated pyridines can involve various strategies, including cyclization reactions. For instance, a stable isotope-labelled analog of 3,5,6-trichloropyridin-2-ol was synthesized using a copper-catal

科学研究应用

二氯吡啶的官能化:2,5-二氯吡啶-3-醇可以在不同位置进行选择性官能化。Marzi、Bigi和Schlosser(2001年)发现,取决于所使用的试剂,2,5-二氯吡啶可以在4-位或6-位被攻击,从而实现多样化的衍生策略 (Marzi, Bigi, & Schlosser, 2001)。

合成方法:龚洪烈(2011年)研究了2,3-二氯吡啶的合成方法,这是合成氯氨三唑的重要化学中间体,表明了二氯吡啶在化学合成中的重要性 (Gong Hong-lie, 2011)。

电还原机制:Kashti-Kaplan和Kirowa-Eisner(1979年)研究了二卤代吡啶(包括2,5-二氯吡啶)在乙醇-水介质中的电还原。他们提出了一个涉及质子化、电子化和C–X键裂解的机制 (Kashti-Kaplan & Kirowa-Eisner, 1979)。

羧酯化反应:Bessard和Roduit(1999年)探讨了2,3-二氯吡啶的单羧酯化或双羧酯化,这个过程对于药物和材料科学应用中的2,5-二氯吡啶衍生物可能是相关的 (Bessard & Roduit, 1999)。

亲核环开启反应:Kelebekli(2013年)发现2,5-二氯吡啶可以通过铑催化的环开启反应获得乙氧基-环氧基-二氢异喹啉,展示了它在复杂有机合成中的实用性 (Kelebekli, 2013)。

卤素/卤素置换:Schlosser和Cottet(2002年)发现2,5-二氯吡啶仅在2-位发生卤素置换,表明其在卤素交换化学中的潜力 (Schlosser & Cottet, 2002)。

光化学氯化机制:郝进(2005年)研究了氯代吡啶的光化学氯化,包括2,5-二氯吡啶的形成,为卤代吡啶的反应机制提供了见解 (Hao Jin, 2005)。

安全和危害

属性

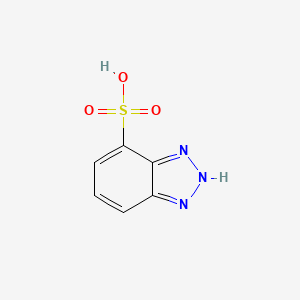

IUPAC Name |

2,5-dichloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTLKHQBGBOLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432502 | |

| Record name | 2,5-dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloropyridin-3-ol | |

CAS RN |

53335-73-2 | |

| Record name | 2,5-dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)